molecular formula C21H22FN3O2S B2981396 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1421444-25-8

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2981396
CAS No.: 1421444-25-8
M. Wt: 399.48
InChI Key: FXCWIBGTGOGLSS-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound with the CAS registry number 1421444-25-8 and a molecular formula of C21H22FN3O2S . It has a predicted molecular weight of 399.48 g/mol . This compound is part of a class of nitrogen-containing heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery research. The structure integrates several key features: a central 1H-pyrazole ring, a cyclopentyl substituent, a thiophene heterocycle, and a 2-fluorophenoxy acetamide group . Patents and scientific literature indicate that structurally related 3(5)-amino-pyrazole derivatives are investigated for their potential as antitumor agents, suggesting this compound may serve as a valuable chemical building block or lead compound in oncology research . Predicted physical properties include a density of 1.34±0.1 g/cm³ at 20 °C and a boiling point of 637.9±55.0 °C . Its pKa is predicted to be 13.03±0.46 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c22-17-8-3-4-9-19(17)27-14-21(26)23-13-15-12-18(20-10-5-11-28-20)25(24-15)16-6-1-2-7-16/h3-5,8-12,16H,1-2,6-7,13-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCWIBGTGOGLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)COC3=CC=CC=C3F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents.

    Introduction of the cyclopentyl and thiophen-2-yl groups: These groups can be introduced via substitution reactions using suitable reagents and catalysts.

    Attachment of the fluorophenoxyacetamide moiety: This step involves the reaction of the intermediate pyrazole derivative with 2-fluorophenoxyacetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Thiophene-Acetamide Derivatives

Key differences include:

  • Substituents: The comparison compound has a 4-methylphenoxy group instead of 2-fluorophenoxy and lacks the cyclopentyl substitution on the pyrazole.
  • Bioactivity: The comparison compound is noted for its cooling sensation, likely mediated by TRPM8 receptor activation . This sensory property is absent in the target compound’s documentation, suggesting divergent applications (e.g., flavoring vs. therapeutic).

Regioisomeric Pyrazole-Acetamides

Compounds 86a and 86b from are regioisomers differing in the positions of substituents on the pyrazole ring. While the target compound features a fixed 1-cyclopentyl-5-thiophen-2-yl configuration, regioisomerism in analogs like 86a/86b significantly impacts physicochemical properties and bioavailability. For example:

  • Solubility : Regioisomers often exhibit varying polarities due to substituent orientation, affecting solubility in aqueous media .
  • Synthetic Complexity : Isolation of regioisomers requires specialized chromatography, as seen in the purification of 86a/86b using silica gel flash chromatography .

Indolin-2-One and Isoxazole Derivatives

lists acetamide derivatives with indolin-2-one and isoxazole moieties, such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (activity value: 5.797). Though structurally distinct, these compounds highlight:

  • Substituent Effects: Fluoro, amino, and methyl groups on the indolin-2-one scaffold correlate with activity values (5.4–5.8), possibly reflecting enzyme inhibition potency .
  • Heterocyclic Diversity : The substitution of pyrazole with isoxazole or indolin-2-one may alter target selectivity, suggesting the target compound’s pyrazole-thiophene system could favor specific biological interactions.

Chlorobenzoyl and Difluoromethyl Derivatives

Complex analogs like N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () and compound 189 () demonstrate the role of bulky substituents (e.g., tert-butyl, difluoromethyl) in enhancing metabolic stability or binding affinity. The target compound’s cyclopentyl group may similarly improve pharmacokinetics by reducing cytochrome P450-mediated degradation .

Biological Activity

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22FN3O2S, with a molecular weight of approximately 419.53 g/mol. Its structure includes a pyrazole ring substituted with a cyclopentyl group and a thiophene moiety, along with a fluorophenoxy group linked to an acetamide. The unique combination of these functional groups suggests diverse interactions within biological systems.

Component Structure Functionality
PyrazolePyrazoleCore scaffold for biological activity
CyclopentylCyclopentylEnhances lipophilicity and receptor binding
ThiopheneThiopheneContributes to electron delocalization
FluorophenoxyFluorophenoxyModulates pharmacokinetic properties

Preliminary studies suggest that compounds similar to this compound may interact with specific molecular targets related to inflammation, pain pathways, and possibly neuropsychiatric disorders. The compound is hypothesized to act as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which could have implications for treating conditions such as schizophrenia and anxiety disorders.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Case Study: Anti-inflammatory Evaluation

  • Compound Tested : N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine)
  • Results : Inhibition of TNF-α (up to 85%) and IL-6 (up to 93%) at concentrations of 10 µM compared to standard drug dexamethasone .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For example, certain analogs have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast cancer (MCF-7) with IC50 values comparable to established chemotherapeutics .

Case Study: Anticancer Evaluation

  • Compound Tested : 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
  • Results : IC50 against MCF-7 was 0.08 µM, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazole derivatives have been evaluated against various bacterial strains and have shown significant activity against pathogens such as E. coli and S. aureus.

Compound Target Pathogen Activity
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido)phenyl)-4,5-dihydropyrazole derivativesE. coli, S. aureusGood activity observed

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